Positional Isomerism vs. 3-Substituted Rivastigmine Impurities
The target compound possesses a 2-ethyl, 5-methylcarbamoyloxy substitution pattern, which is a structural isomer of the more common 3-substituted rivastigmine quaternary ammonium impurities (e.g., Rivastigmine Impurity 8 Iodide and Rivastigmine Related Compound E, which bear the carbamoyloxy group at the 3-position) [1]. This positional difference results in distinguishable physicochemical properties, including predicted logP and chromatographic behavior, which is critical for selective detection in HPLC-UV or LC-MS methods . The molecular formula C13H21IN2O2 (MW 364.22 g/mol) is shared with several other quaternary ammonium carbamate isomers (e.g., T-1123, CAS 60398-22-3), but the unique connectivity ensures a distinct CAS registry number and spectral fingerprint .
| Evidence Dimension | Positional isomerism (substitution pattern on phenyl ring) |
|---|---|
| Target Compound Data | 2-ethyl, 5-methylcarbamoyloxy, 1-trimethylammonium (CAS 63981-72-6) |
| Comparator Or Baseline | Rivastigmine Impurity 8 Iodide: 1-(ethyl(methyl)carbamoyl)oxy at 3-position, trimethylammonium at 1-position (CAS NA) |
| Quantified Difference | Positional isomer shift: 2,5- vs. 1,3-substitution pattern; produces distinct UV λmax and MS/MS fragmentation |
| Conditions | Structural elucidation by NMR, HPLC-UV, LC-MS/MS |
Why This Matters
For compendial impurity testing, using the correct positional isomer reference standard is mandatory to establish system suitability and ensure accurate chromatographic peak assignment.
- [1] Axios Research. Rivastigmine Impurity 8 Iodide: (S)-1-(3-((ethyl(methyl)carbamoyl)oxy)phenyl)-N,N,N-trimethylethan-1-aminium iodide. Reference Standard Technical Note. View Source
